Heptatriacontane, 5-methyl- Heptatriacontane, 5-methyl-
Brand Name: Vulcanchem
CAS No.: 110700-41-9
VCID: VC19173958
InChI: InChI=1S/C38H78/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-38(3)36-7-5-2/h38H,4-37H2,1-3H3
SMILES:
Molecular Formula: C38H78
Molecular Weight: 535.0 g/mol

Heptatriacontane, 5-methyl-

CAS No.: 110700-41-9

Cat. No.: VC19173958

Molecular Formula: C38H78

Molecular Weight: 535.0 g/mol

* For research use only. Not for human or veterinary use.

Heptatriacontane, 5-methyl- - 110700-41-9

Specification

CAS No. 110700-41-9
Molecular Formula C38H78
Molecular Weight 535.0 g/mol
IUPAC Name 5-methylheptatriacontane
Standard InChI InChI=1S/C38H78/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-38(3)36-7-5-2/h38H,4-37H2,1-3H3
Standard InChI Key KTPVYUQVWGQPAT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-methylheptatriacontane, reflects its 37-carbon chain (heptatriacontane) with a methyl branch at carbon 5. Its structural formula is CH<sub>3</sub>(CH<sub>2</sub>)<sub>4</sub>CH(CH<sub>2</sub>)<sub>32</sub>CH<sub>3</sub>, confirmed via gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses . The InChIKey KTPVYUQVWGQPAT-UHFFFAOYSA-N provides a standardized identifier for databases .

Synthesis Pathways

Heptatriacontane, 5-methyl- is synthesized through:

  • Fischer-Tropsch Processes: Catalytic hydrogenation of carbon monoxide yields branched alkanes as byproducts.

  • Grignard Reactions: Sequential alkylation of ketones with organomagnesium reagents, followed by hydrogenation, enables precise control over branching .

  • Catalytic Dehydration-Hydrogenation: Bifunctional catalysts (e.g., Pt/Al<sub>2</sub>O<sub>3</sub>) convert biomass-derived ketones to alkanes at >97% selectivity .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Boiling Point795.25°C (1068.40 K)
Melting Point229.87°C (503.02 K)
Enthalpy of Formation (Δ<sub>f</sub>H°)-832.93 kJ/mol
LogP (Octanol-Water)14.93

The high logP value confirms extreme hydrophobicity, making it insoluble in polar solvents but miscible with hydrocarbons like hexane .

Spectroscopic Characteristics

  • GC Retention Indices:

    Column TypeActive PhaseRetention Index (I)Reference
    Capillary (30 m)HP-53747–3753
    Packed (3 m)OV-1013774

These indices aid in identifying the compound in complex mixtures, such as insect cuticular hydrocarbons .

Biological Significance

Role in Insect Communication

Heptatriacontane, 5-methyl- is a key component of cuticular hydrocarbon (CHC) profiles in social insects like Linepithema humile (Argentine ants). Behavioral assays demonstrate its role in nestmate recognition:

  • Aggression Modulation: Adding synthetic 5-methylheptatriacontane to colony extracts increased aggression toward non-nestmates by 58% .

  • Homolog Correlation: Concentrations correlate with homologs (e.g., 15-methylpentatriacontane, r<sup>2</sup> = 0.863), suggesting shared biosynthetic pathways .

Cuticular Waterproofing

The compound’s long alkyl chain forms hydrophobic barriers in arthropod cuticles, reducing water loss and enhancing desiccation resistance .

Industrial Applications

Lubricants and Coatings

  • High-Temperature Stability: With a melting point >200°C, it serves as a lubricant additive in aerospace applications .

  • Hydrophobic Coatings: Thin films of 5-methylheptatriacontane improve moisture resistance in electronic components.

Fuel Additives

Branched alkanes like 5-methylheptatriacontane reduce soot formation in diesel engines by improving combustion efficiency .

Analytical Methods

Gas Chromatography (GC)

  • Column: HP-5 (30 m × 0.32 mm × 0.25 μm)

  • Program: 60°C (2 min) → 20°C/min → 310°C (10 min) .

  • Detection: Flame ionization detector (FID) or mass spectrometer (MS) .

Mass Spectrometry (MS)

  • Fragmentation Pattern: Dominant peaks at m/z 535 (M<sup>+</sup>), 421 (C<sub>30</sub>H<sub>61</sub><sup>+</sup>), and 57 (C<sub>4</sub>H<sub>9</sub><sup>+</sup>) .

Challenges and Future Directions

Synthesis Optimization

Current yields via Fischer-Tropsch synthesis remain low (~38% for 19-methylheptatriacontane) . Advances in zeolite catalysts may improve selectivity .

Ecological Impact

Long-term persistence in ecosystems necessitates biodegradation studies. Preliminary data suggest microbial degradation via β-oxidation.

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